4-((tert-Butyldimethylsilyl)oxy)cyclohexanol
Overview
Description
“4-((tert-Butyldimethylsilyl)oxy)cyclohexanol” is a chemical compound with the molecular formula C12H26O2Si . It is a derivative of cyclohexanol, where a tert-butyldimethylsilyl group is attached to the oxygen atom .
Molecular Structure Analysis
The molecular structure of “4-((tert-Butyldimethylsilyl)oxy)cyclohexanol” consists of a cyclohexanol ring with a tert-butyldimethylsilyl group attached to the oxygen atom . The molecular weight of this compound is approximately 230.42 g/mol .Scientific Research Applications
Application 1: Synthesis of Biologically Active Natural Products
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : “4-((tert-Butyldimethylsilyl)oxy)cyclohexanol” is used as a starting material in the synthesis of “tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate”, a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
- Methods of Application or Experimental Procedures : The synthesis involves several steps, including formylation, reduction, protection of the hydroxy group, and introduction of a formyl group. The key step involves the introduction of the TBS-protected enyne side chain at the 4-position through the Horner–Wadsworth–Emmons olefination .
- Summary of Results or Outcomes : The compound was synthesized with good yield and selectivity, starting from commercially available materials. The intermediate products involved in this scheme are useful for the synthesis of natural prenyl indole derivatives .
Application 2: Synthesis of 4-(tert-Butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : “4-((tert-Butyldimethylsilyl)oxy)cyclohexanol” is used as a starting material in the synthesis of “4-(tert-butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine”, a compound with potential applications in medicinal chemistry .
- Methods of Application or Experimental Procedures : The synthesis involves a one-pot process by heating a mixture of “4-(tert-butyldimethylsilyl)hex-5-yn-1-yl 4-methylbenzenesulfonate” and sodium azide .
- Summary of Results or Outcomes : The compound was synthesized with a yield of 78% .
Application 3: Synthesis of Biologically Active Compounds
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : “(tert-Butyldimethylsilyloxy)acetaldehyde”, a compound that can be derived from “4-((tert-Butyldimethylsilyl)oxy)cyclohexanol”, is used as an important reagent in the total synthesis of biologically active compounds such as “(+)-ambruticin”, “(−)-laulimalide”, “(−)-salinosporamide A”, and "(+)-leucascandrolide A" .
- Methods of Application or Experimental Procedures : The synthesis involves several steps, including aldol reactions, where “(tert-Butyldimethylsilyloxy)acetaldehyde” can act both as an aldol donor and an aldol acceptor .
- Summary of Results or Outcomes : The compounds were synthesized with good yield and selectivity, starting from commercially available materials .
Application 4: Synthesis of 4-(tert-Butyldimethylsilyloxy)cyclohexanone
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : “4-((tert-Butyldimethylsilyl)oxy)cyclohexanol” can be used to synthesize “4-(tert-Butyldimethylsilyloxy)cyclohexanone”, a compound with potential applications in various chemical reactions .
- Methods of Application or Experimental Procedures : The synthesis involves several steps, including oxidation of the alcohol group to a ketone .
- Summary of Results or Outcomes : The compound was synthesized with good yield and selectivity, starting from commercially available materials .
Application 5: Synthesis of (tert-Butyldimethylsilyloxy)acetaldehyde
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : “(tert-Butyldimethylsilyloxy)acetaldehyde”, a compound that can be derived from “4-((tert-Butyldimethylsilyl)oxy)cyclohexanol”, is used as an important reagent in the total synthesis of biologically active compounds such as “(+)-ambruticin”, “(−)-laulimalide”, “(−)-salinosporamide A”, and "(+)-leucascandrolide A" .
- Methods of Application or Experimental Procedures : The synthesis involves several steps, including oxidation of the alcohol group to an aldehyde .
- Summary of Results or Outcomes : The compounds were synthesized with good yield and selectivity, starting from commercially available materials .
properties
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O2Si/c1-12(2,3)15(4,5)14-11-8-6-10(13)7-9-11/h10-11,13H,6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCCUZRKNCUVJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCC(CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339210, DTXSID301190980 | |
Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90339210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301190980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((tert-Butyldimethylsilyl)oxy)cyclohexanol | |
CAS RN |
126931-29-1, 103202-63-7 | |
Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90339210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301190980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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